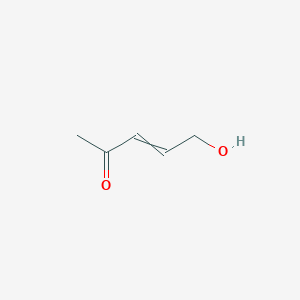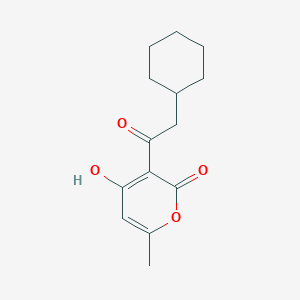![molecular formula C20H36O7P2 B12562111 {10-[4-(Diethoxyphosphoryl)phenoxy]decyl}phosphonic acid CAS No. 172851-70-6](/img/structure/B12562111.png)
{10-[4-(Diethoxyphosphoryl)phenoxy]decyl}phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{10-[4-(Diethoxyphosphoryl)phenoxy]decyl}phosphonic acid is a complex organophosphorus compound characterized by the presence of both phosphonic acid and diethoxyphosphoryl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of {10-[4-(Diethoxyphosphoryl)phenoxy]decyl}phosphonic acid typically involves a multi-step process. One common method includes the reaction of 4-(diethoxyphosphoryl)phenol with 10-bromodecylphosphonic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: {10-[4-(Diethoxyphosphoryl)phenoxy]decyl}phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphonic acid group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Potassium carbonate in DMF.
Major Products:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the compound with modified phosphorus oxidation states.
Substitution: Substituted derivatives with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
{10-[4-(Diethoxyphosphoryl)phenoxy]decyl}phosphonic acid has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the development of flame retardants, plasticizers, and surface coatings.
Wirkmechanismus
The mechanism of action of {10-[4-(Diethoxyphosphoryl)phenoxy]decyl}phosphonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The presence of phosphonic acid groups allows for strong binding interactions with metal ions, which can influence various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Phosphonic acids: Compounds with similar phosphonic acid groups, such as aminomethylphosphonic acid.
Organophosphorus compounds: Other compounds with diethoxyphosphoryl groups, like diethylphosphoryl chloride.
Uniqueness: {10-[4-(Diethoxyphosphoryl)phenoxy]decyl}phosphonic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
172851-70-6 |
|---|---|
Molekularformel |
C20H36O7P2 |
Molekulargewicht |
450.4 g/mol |
IUPAC-Name |
10-(4-diethoxyphosphorylphenoxy)decylphosphonic acid |
InChI |
InChI=1S/C20H36O7P2/c1-3-26-29(24,27-4-2)20-15-13-19(14-16-20)25-17-11-9-7-5-6-8-10-12-18-28(21,22)23/h13-16H,3-12,17-18H2,1-2H3,(H2,21,22,23) |
InChI-Schlüssel |
VLFGPNUSXWYDLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1=CC=C(C=C1)OCCCCCCCCCCP(=O)(O)O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12562051.png)



![1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12562074.png)

![3-[14-(2-Carboxyethyl)-5,19-diethyl-4,9,15,20-tetramethyl-2,21,22,23,24-pentazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),2,4,6(24),7,9,11,13,15,17,19-undecaen-10-yl]propanoic acid](/img/structure/B12562085.png)
![Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]-](/img/structure/B12562086.png)
![({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12562092.png)


![1-Methyl-2-[1-(pyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12562106.png)
![7-Ethylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B12562112.png)
